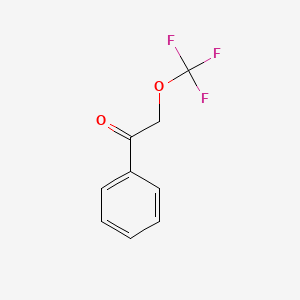![molecular formula C16H16O5 B2671015 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid CAS No. 380173-90-0](/img/structure/B2671015.png)
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid is a chemical compound with the molecular formula C16H16O5This compound has been studied for its unique properties and potential therapeutic benefits, particularly in the context of metabolic disorders such as type 2 diabetes .
Métodos De Preparación
The synthesis of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid involves several steps. One common method includes the reaction of 4-allyl-2-methoxyphenol with furan-2-carboxylic acid under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes .
Research has demonstrated that this compound can inhibit gluconeogenesis, a process that contributes to high blood sugar levels in diabetic patients. By targeting specific enzymes and pathways involved in glucose production, this compound can help regulate blood sugar levels and improve metabolic health .
Mecanismo De Acción
The mechanism of action of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid involves the inhibition of key enzymes involved in gluconeogenesis. Specifically, the compound has been shown to inhibit the activity of phosphoenolpyruvate carboxykinase 1 (PEPCK1), an enzyme that plays a crucial role in glucose production in the liver .
By inhibiting PEPCK1, the compound reduces the production of glucose, leading to lower blood sugar levels. Additionally, this compound can increase the acetylation and degradation of PEPCK1, further enhancing its inhibitory effects .
Comparación Con Compuestos Similares
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can be compared with other similar compounds, such as 4-allyl-2-methoxyphenol and furan-2-carboxylic acid. While these compounds share some structural similarities, this compound is unique in its ability to inhibit gluconeogenesis and regulate blood sugar levels .
Other similar compounds may have different mechanisms of action or therapeutic applications, highlighting the uniqueness of this compound in the context of metabolic health .
Propiedades
IUPAC Name |
5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-3-4-11-5-7-13(15(9-11)19-2)20-10-12-6-8-14(21-12)16(17)18/h3,5-9H,1,4,10H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLNNKIZBLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine](/img/structure/B2670932.png)
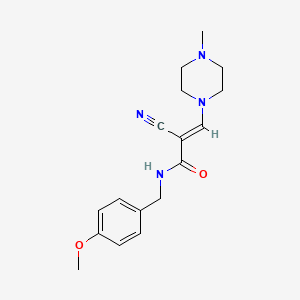
amine](/img/structure/B2670934.png)
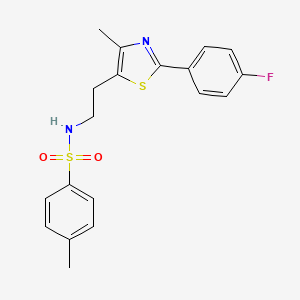
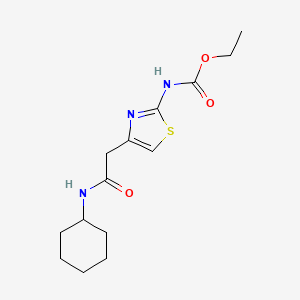
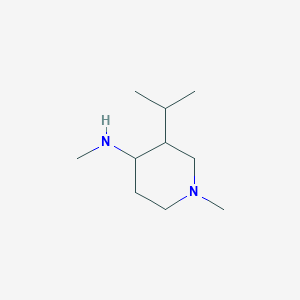
![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)
![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)
![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)
![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)
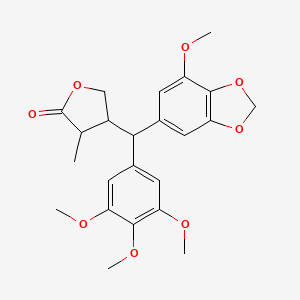
![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2670953.png)
